![molecular formula C14H10Cl2N2O4 B15403922 Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate CAS No. 894769-24-5](/img/structure/B15403922.png)
Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate
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Description
Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate is a useful research compound. Its molecular formula is C14H10Cl2N2O4 and its molecular weight is 341.1 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl 6,6'-dichloro-2,2'-bipyridine-4,4'-dicarboxylate is an organic compound that belongs to the bipyridine family. Its unique structure, characterized by two pyridine rings with dichloro substituents and carboxylate groups, enhances its potential for biological activity, particularly through its ability to form stable complexes with metal ions. This article explores its biological activity based on available research data.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 894769-24-5
- Molecular Formula : C14H10Cl2N2O4
- Molecular Weight : 341.14 g/mol
- SMILES Notation : COC(=O)c1cc(Cl)nc(c1)-c1cc(cc(Cl)n1)C(=O)OC
The compound's structure allows it to act as a ligand in coordination chemistry, which can influence various biological processes through metal ion interactions.
Comparative Analysis with Other Bipyridine Derivatives
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
Compound Name | Key Features |
---|---|
2,2'-Bipyridine | Lacks carboxylate and methyl groups; less versatile for forming ester derivatives. |
4,4'-Bipyridine | Different substitution pattern; affects coordination chemistry and applications. |
6,6'-Dimethyl-2,2'-bipyridine | Similar structure but with methyl groups at different positions; influences steric properties. |
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate | Similar functionality but differing substituents; impacts reactivity and complex formation. |
Research Findings and Case Studies
- Ligand Binding Studies : Research has shown that bipyridine derivatives can inhibit key enzymes in bacterial systems. For example, studies on related compounds have demonstrated their ability to bind to dihydrofolate reductase (DHFR) in E. coli, which is crucial for DNA synthesis . While direct studies on this compound are sparse, the potential for similar inhibitory effects exists.
- Metal Ion Interaction Studies : Interaction studies highlight how this compound interacts with various metal ions. These interactions may lead to enhanced catalytic properties in biological systems.
- Antibacterial Potential : Although not extensively studied alone, bipyridine derivatives have been implicated in antimicrobial activity through their ability to chelate essential metal ions required by bacteria for growth and metabolism .
Properties
CAS No. |
894769-24-5 |
---|---|
Molecular Formula |
C14H10Cl2N2O4 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
methyl 2-chloro-6-(6-chloro-4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-21-13(19)7-3-9(17-11(15)5-7)10-4-8(14(20)22-2)6-12(16)18-10/h3-6H,1-2H3 |
InChI Key |
ANKSRGWGZRSTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2=NC(=CC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.